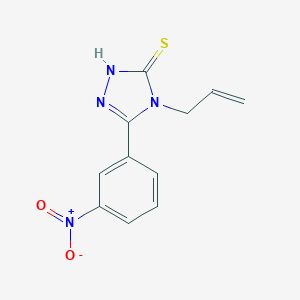

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the nitrophenyl group and the triazole ring in its structure contributes to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Chemistry

Fungicides and Herbicides

This compound has been investigated for its potential use as a fungicide and herbicide. Its ability to inhibit specific enzymes in fungi suggests it could be effective in protecting crops from fungal diseases.

Materials Science

Corrosion Inhibitors

The thiol group in the compound can act as a corrosion inhibitor in metal protection applications. Studies have demonstrated that triazole derivatives can form protective films on metal surfaces, reducing corrosion rates significantly.

Analytical Chemistry

Reagents in Analytical Techniques

Due to its unique chemical structure, this compound can serve as a reagent in various analytical techniques such as chromatography and spectrometry for detecting metal ions or other analytes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results showed that this compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent.

Case Study 2: Agricultural Application

In agricultural research published in Pest Management Science, the compound was tested for its efficacy as a fungicide against Fusarium species. Results indicated that it significantly reduced fungal growth in treated crops compared to controls, suggesting its viability as a protective agent in agriculture.

Case Study 3: Corrosion Inhibition

An investigation into the use of triazole derivatives as corrosion inhibitors was documented in Corrosion Science. The study found that coatings containing this compound provided substantial protection against corrosion in acidic environments.

Mécanisme D'action

The mechanism of action of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The nitrophenyl group may also contribute to its binding affinity and specificity. Additionally, the thiol group can form covalent bonds with certain proteins, leading to their inactivation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the position of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 262.29 g/mol. The compound features an allyl group, a nitrophenyl moiety, and a thiol functional group, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

| CAS Number | 17050-61-2 |

| Molecular Weight | 262.29 g/mol |

| SMILES | C=CCN1C(C2=CC(N+=O)=CC=C2)=NN=C1S |

Antimicrobial Activity

Research indicates that compounds in the 1,2,4-triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. In particular, this compound has demonstrated promising activity against pathogens such as Candida species and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has been investigated through various assays. A study highlighted its effectiveness against Candida tropicalis, where it showed notable inhibition rates compared to standard antifungal agents . The mechanism appears to involve disruption of fungal cell wall synthesis or function.

Anticancer Properties

The compound's anticancer activity has been assessed against several cancer cell lines. Notably, it has shown cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The presence of the triazole ring is crucial for its interaction with biological targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells:

- Enzyme Inhibition : The triazole moiety acts as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to functional inactivation.

These interactions contribute to its diverse biological effects across different systems.

Case Studies

Several studies have explored the biological implications of this compound:

- Antifungal Study : A study conducted on various triazole derivatives found that this compound exhibited superior antifungal activity compared to other derivatives in vitro .

- Cytotoxicity Assessment : In vitro tests using MTT assays revealed that this triazole derivative was particularly effective against melanoma cells with IC50 values suggesting higher potency than many existing treatments .

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZZADMBHQNVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352184 | |

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17050-61-2 | |

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.